molecular formula C37H32N2O4 B13396456 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid

Cat. No.: B13396456
M. Wt: 568.7 g/mol
InChI Key: SUDPKNWTNWZJPY-UHFFFAOYSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a tritylamino group, which are commonly used in peptide synthesis and protection of amino acids. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The tritylamino group is then introduced through a series of reactions involving trityl chloride and appropriate base conditions. The final product is obtained after purification through techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as automated peptide synthesizers and large-scale chromatography are employed to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove protective groups or modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to deprotected amino acids.

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis and as a protecting group for amino acids.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid involves its ability to protect amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. The tritylamino group provides additional stability and protection during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid is unique due to its combination of the Fmoc and tritylamino groups, which provide enhanced stability and protection during chemical synthesis. This makes it particularly valuable in complex peptide synthesis and other advanced chemical applications.

Properties

Molecular Formula

C37H32N2O4

Molecular Weight

568.7 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid

InChI

InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)

InChI Key

SUDPKNWTNWZJPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Origin of Product

United States

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